Pinolenic Acid methyl ester

Descripción general

Descripción

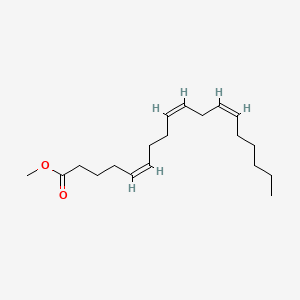

Pinolenic Acid Methyl Ester (PAME) is a polyunsaturated fatty acid methyl ester derived from pinolenic acid, primarily found in Korean pine (Pinus koraiensis) and maritime pine (Pinus pinaster) seed oils . Its molecular formula is C₁₉H₃₂O₂, with a molecular weight of 292.5 g/mol and a CAS number of 38406-57-4 . The compound is characterized by a Δ5 non-methylene-interrupted double bond, which prevents its metabolic conversion to arachidonic acid, distinguishing it from other unsaturated fatty acids .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: El Éster metílico del ácido pinolénico se sintetiza típicamente mediante la esterificación del ácido pinolénico con metanol. La reacción está catalizada por un ácido, como el ácido sulfúrico, y se lleva a cabo en condiciones de reflujo para asegurar una conversión completa.

Métodos de producción industrial: La producción industrial del Éster metílico del ácido pinolénico a menudo implica la extracción del ácido pinolénico de los aceites de piñones seguida de la esterificación. La fraccionación por disolventes es un método común utilizado para concentrar el ácido pinolénico a partir de los ácidos grasos del aceite de piñones. Este proceso implica el uso de n-hexano a temperaturas ultra bajas (hasta -85 °C) para lograr una alta pureza y rendimiento .

Análisis De Reacciones Químicas

Tipos de reacciones: El Éster metílico del ácido pinolénico experimenta varias reacciones químicas, que incluyen:

Hidrólisis: El éster se puede hidrolizar para producir ácido pinolénico y metanol. Esta reacción puede ser catalizada por ácidos o bases.

Oxidación: El compuesto puede sufrir oxidación, particularmente en los dobles enlaces, lo que lleva a la formación de peróxidos y otros productos de oxidación.

Reducción: La reducción del éster puede producir el alcohol correspondiente.

Reactivos y condiciones comunes:

Hidrólisis: La hidrólisis ácida implica el uso de ácidos fuertes como el ácido clorhídrico, mientras que la hidrólisis básica (saponificación) utiliza bases como el hidróxido de sodio.

Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio y el ozono.

Reducción: Se pueden utilizar agentes reductores como el hidruro de litio y aluminio.

Principales productos formados:

Hidrólisis: Ácido pinolénico y metanol.

Oxidación: Peróxidos y otros productos de oxidación.

Reducción: Alcohol pinolénico.

4. Aplicaciones de la investigación científica

El Éster metílico del ácido pinolénico tiene una amplia gama de aplicaciones en la investigación científica:

Aplicaciones Científicas De Investigación

Pinolenic Acid Methyl Ester has a wide range of applications in scientific research:

Mecanismo De Acción

El Éster metílico del ácido pinolénico ejerce sus efectos principalmente a través de su interacción con las vías del metabolismo lipídico. El doble enlace no interrumpido por metileno en la posición Δ5 del compuesto evita su conversión a ácido araquidónico, lo que reduce los niveles de ácido araquidónico en las células . Esta reducción en los niveles de ácido araquidónico puede influir en varios procesos metabólicos, incluida la reducción de la salida de colesterol y la supresión del apetito .

Compuestos similares:

- Éster metílico del ácido estearidónico

- Éster metílico del ácido eicosapentaenoico

- Éster metílico del ácido docosahexaenoico

Comparación: El Éster metílico del ácido pinolénico es único debido a su estructura específica, que incluye un doble enlace no interrumpido por metileno en la posición Δ5. Esta característica estructural lo distingue de otros ésteres metílicos de ácidos grasos poliinsaturados y contribuye a sus efectos metabólicos únicos, como la incapacidad de convertirse en ácido araquidónico . En contraste, otros compuestos similares como el ácido estearidónico y el ácido eicosapentaenoico no poseen esta característica estructural y, por lo tanto, tienen diferentes vías metabólicas y efectos.

Comparación Con Compuestos Similares

Key Properties:

- Solubility: Ethanol (100 mg/ml), DMF/DMSO (30 mg/ml), sparingly soluble in aqueous buffers .

- Biological Activities :

- Dual agonist of FFA1 and FFA4 receptors, enhancing glucose metabolism and insulin sensitivity .

- Reduces arachidonic acid levels in HepG2 cells (from 15.9% to 7.0%) .

- Suppresses pro-inflammatory cytokines (IL-6, TNF-α, PGE2) in macrophages .

Structural and Molecular Differences

Table 1: Molecular and Spectral Properties

| Compound | Molecular Formula | Molecular Weight | m/z (Measured) | GNPS Score | CAS Number |

|---|---|---|---|---|---|

| Pinolenic Acid Methyl Ester | C₁₉H₃₂O₂ | 292.5 | 244.3 | 0.808 | 38406-57-4 |

| Stearidonic Acid Methyl Ester | C₁₉H₃₀O₂ | 290.4 | N/A | N/A | 20290-75-9 |

| Eicosapentaenoic Acid Methyl Ester | C₂₁H₃₂O₂ | 316.5 | N/A | N/A | 2734-47-6 |

| Docosahexaenoic Acid Methyl Ester | C₂₃H₃₄O₂ | 342.5 | N/A | N/A | 2566-89-8 |

Key Structural Distinctions :

- Δ5 Non-Methylene-Interrupted Double Bond: Unique to PAME, absent in other compounds. This structure prevents conversion to arachidonic acid, reducing pro-inflammatory eicosanoid production .

- Chain Length and Unsaturation: Stearidonic Acid (C18:4n3) has four double bonds but lacks the Δ5 configuration. Eicosapentaenoic (C20:5n3) and Docosahexaenoic (C22:6n3) acids have longer chains and higher unsaturation, influencing membrane fluidity and anti-inflammatory effects .

Metabolic Pathways and Bioactivity

Table 2: Metabolic and Functional Comparisons

Mechanistic Insights :

- PAME : Modulates FFA1/FFA4 receptors, enhancing insulin secretion and glucose uptake .

- Other Esters : Act via incorporation into phospholipids or conversion to specialized pro-resolving mediators (e.g., resolvins from EPA) .

Solubility and Experimental Handling

Table 3: Solubility and Stability

Practical Notes:

Actividad Biológica

Pinolenic acid methyl ester (PAME) is a fatty acid derived from pinolenic acid, primarily found in the oils of Korean pine (Pinus koraiensis) and maritime pine (Pinus pinaster). This compound has garnered attention due to its potential health benefits, particularly in metabolic regulation and anti-inflammatory activities. This article reviews the biological activity of PAME, focusing on its mechanisms, effects on metabolic diseases, and potential therapeutic applications.

Chemical Structure and Properties

Pinolenic acid is characterized by its structure as a polyunsaturated fatty acid with three double bonds. The methyl ester form enhances its lipophilicity, which may influence its biological activity. The molecular formula for this compound is , with a molecular weight of 306.5 g/mol.

PAME exhibits several biological activities through various mechanisms:

- FFA1 and FFA4 Agonism : PAME acts as a dual agonist for free fatty acid receptors FFA1 and FFA4, which are G protein-coupled receptors involved in glucose metabolism and insulin sensitivity. Studies indicate that PAME significantly improves glucose tolerance in animal models, suggesting potential applications in managing type 2 diabetes (T2D) .

- Regulation of Appetite : Research indicates that pinolenic acid can stimulate the release of satiety hormones such as cholecystokinin (CCK) and glucagon-like peptide-1 (GLP-1), leading to reduced appetite and food intake. This effect was demonstrated in human studies where participants consuming pinolenic acid showed increased levels of these hormones .

- Anti-inflammatory Effects : PAME has been shown to reduce inflammation markers in vitro. It inhibits nitric oxide production in macrophage cell lines activated by lipopolysaccharides, indicating its potential as an anti-inflammatory agent .

Case Studies and Experimental Data

Several studies have explored the biological effects of PAME:

- Glucose Tolerance Improvement : In a mouse model, both pure pinolenic acid and its methyl ester form resulted in significant improvements in glucose tolerance compared to controls, highlighting their potential role in T2D management .

- Appetite Regulation : A clinical trial involving overweight individuals demonstrated that consumption of pine nut oil rich in pinolenic acid led to increased satiety hormone levels and decreased hunger .

- Anti-inflammatory Activity : In vitro studies show that PAME can inhibit the production of pro-inflammatory cytokines, providing a basis for its use in inflammatory conditions .

Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of Pinolenic Acid methyl ester relevant to experimental design?

- Methodological Answer : The molecular formula (C₁₉H₃₂O₂) and molecular weight (292.5 g/mol) are critical for stoichiometric calculations in synthesis or formulation studies. Solubility varies significantly across solvents: 30 mg/mL in DMF/DMSO, 100 mg/mL in ethanol, and 0.5 mg/mL in ethanol:PBS (1:1) . For analytical workflows, the measured m/z value (244.3 [M+H]⁺) and GNPS library match (ID: CCMSLIB00003135592, score 0.808) should be validated using high-resolution mass spectrometry (HRMS) to confirm structural identity .

Q. How should this compound be stored and handled to ensure stability in laboratory settings?

- Methodological Answer : Store at -80°C for long-term stability (6 months) or -20°C for short-term use (1 month). To prepare working solutions, thaw at 37°C with sonication to avoid aggregation. For in vivo studies, calculate excess volumes (e.g., +10%) to account for pipetting losses, and validate solubility in vehicle solutions (e.g., ethanol:PBS) before administration .

Q. What biological mechanisms are associated with this compound in lipid metabolism studies?

- Methodological Answer : In transgenic mice, this compound reduced HDL and ApoA-I levels, suggesting modulation of reverse cholesterol transport. In vitro, it inhibits cholesterol efflux from macrophages, likely via δ5 non-methylene-interrupted double bonds that block conversion to arachidonic acid metabolites . Researchers should validate these effects using isotopic tracing (e.g., ³H-cholesterol) in primary hepatocytes or enterocyte models.

Advanced Research Questions

Q. How can researchers resolve discrepancies in lipid-modulating effects of this compound observed across in vitro and in vivo models?

- Methodological Answer : Discrepancies may arise from differences in bioavailability or tissue-specific metabolism. To address this:

- Conduct pharmacokinetic studies (e.g., LC-MS/MS) to quantify systemic exposure and tissue distribution.

- Use gene knockout models (e.g., ApoA-I⁻/⁻ mice) to isolate mechanisms.

- Compare dose-response curves in primary cells versus whole organisms, ensuring isoform-specific inhibitors (e.g., acyl-CoA synthetase blockers) are included to clarify metabolic pathways .

Q. What advanced chromatographic techniques are recommended for separating this compound from complex lipid mixtures?

- Methodological Answer : Gas chromatography (GC) with cyanosilicone capillary columns (e.g., SP-2560) is optimal for resolving geometric isomers of fatty acid methyl esters (FAMEs). Derivatize samples via base-catalyzed transesterification (e.g., using sodium methoxide) to convert free acids to FAMEs. Validate separations against certified FAME standards and use AOCS/AOAC protocols for trans-fatty acid quantification .

Q. How should researchers design experiments to investigate the satiety-inducing effects of this compound while controlling for confounding variables?

- Methodological Answer :

- Animal Models : Use pair-fed control groups in rodent studies to distinguish appetite suppression from caloric restriction. Measure plasma CCK and GLP-1 via ELISA at timed intervals post-administration .

- Behavioral Assays : Combine feeding chambers with video tracking to quantify meal frequency/duration.

- Human Trials : If translating to clinical research, follow IRB protocols for dietary interventions, including placebo-controlled, double-blind designs and validated hunger scales (e.g., Visual Analog Scale) .

Q. What strategies mitigate oxidation risks during long-term studies of this compound?

- Methodological Answer : Oxidation of its polyunsaturated structure can alter bioactivity. Strategies include:

- Adding antioxidants (e.g., 0.01% BHT) to stock solutions.

- Storing aliquots under argon gas at -80°C.

- Monitoring peroxide formation via ferric thiocyanate assays .

Q. Data Contradiction Analysis

Propiedades

IUPAC Name |

methyl (5Z,9Z,12Z)-octadeca-5,9,12-trienoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H32O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h7-8,10-11,14-15H,3-6,9,12-13,16-18H2,1-2H3/b8-7-,11-10-,15-14- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHRQLTPSFITDRF-BYKHLRFOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCCC=CCCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C\CC/C=C\CCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H32O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801347758 | |

| Record name | Methyl (5Z,9Z,12Z)-5,9,12-octadecatrienoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801347758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38406-57-4 | |

| Record name | Methyl (5Z,9Z,12Z)-5,9,12-octadecatrienoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801347758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.